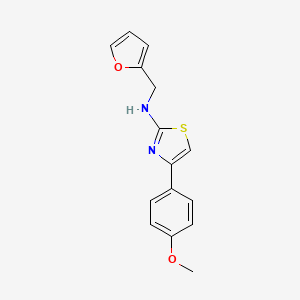

N-(2-furylmethyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-furylmethyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves several steps, including reactions with thiourea, bromo-alkyl-ones, and various aldehydes. For example, 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine, a related compound, is prepared from 2-bromo-1-(6-methoxy-naphthalen-2-yl)alkyl-1-one and thiourea, with yields ranging from 72.1% to 94.8% (H. Ai, 2008).

Molecular Structure Analysis

Molecular and crystal structure analyses provide insights into the geometry, conformation, and intermolecular interactions of these compounds. For instance, N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide exhibits intermolecular N—H⋯N hydrogen bonds linking molecules into centrosymmetric dimers (Rong Wan et al., 2006).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming new structures with distinct properties. For example, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide involves reactions with nucleophiles and active methylene compounds, leading to products like pyrazole derivatives (H. Hassaneen et al., 1991).

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes with Benzimidazole Ligands

Research on palladium(II) and platinum(II) complexes containing benzimidazole ligands, which share a structural similarity with the chemical of interest through the incorporation of aromatic and heterocyclic components, has shown potential anticancer properties. These complexes have been synthesized and studied for their structures using various physico-chemical techniques, highlighting their potential in medicinal chemistry, particularly in cancer treatment (Ghani & Mansour, 2011).

Synthesis and Antimicrobial Evaluation of Novel 1,3-Thiazolan-4-one Derivatives

Another related area of research involves the synthesis of novel 1,3-thiazolan-4-one derivatives, which have been evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. This study demonstrates the potential use of thiazole-containing compounds in developing new antimicrobial agents, suggesting a similar potential for N-(2-furylmethyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Nagaraj et al., 2014).

Anticancer Evaluation of Thiazol-4-amine Derivatives

The synthesis of thiazol-4-amine derivatives and their evaluation for anticancer activity against human cancer cell lines present another application area. These compounds, including 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, demonstrate good to moderate activity, indicating the potential of thiazole-based compounds in cancer therapy (Yakantham et al., 2019).

Structure-Activity Profile of Triazoloquinazoline Adenosine Antagonists

Investigations into triazoloquinazoline adenosine antagonists, which include structural features similar to the query compound, have revealed their potential in modulating adenosine receptor activity. Such compounds have been explored for their therapeutic applications, including their role in cardiovascular diseases, demonstrating the versatility of heterocyclic compounds in drug discovery (Francis et al., 1988).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-18-12-6-4-11(5-7-12)14-10-20-15(17-14)16-9-13-3-2-8-19-13/h2-8,10H,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKVFZOGQMUNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-[4-(4-methoxy-phenyl)-thiazol-2-yl]-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)